![molecular formula C73H118N16O27 B3028830 [Asn670, Sta671, Val672]-Amyloid beta Peptide (662-675) CAS No. 350228-37-4](/img/structure/B3028830.png)
[Asn670, Sta671, Val672]-Amyloid beta Peptide (662-675)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[Asn670, Sta671, Val672]-Amyloid beta Peptide (662-675) is a modified fragment of the amyloid beta peptide, which is known for its role in the pathology of Alzheimer’s disease. This specific peptide sequence includes the amino acids asparagine (Asn), statine (Sta), and valine (Val) at positions 670, 671, and 672, respectively. The amyloid beta peptide is derived from the amyloid precursor protein and is known to aggregate and form plaques in the brains of Alzheimer’s patients.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [Asn670, Sta671, Val672]-Amyloid beta Peptide (662-675) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with a protected amino group, is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like [Asn670, Sta671, Val672]-Amyloid beta Peptide (662-675) often employs automated peptide synthesizers to scale up the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.
化学反応の分析
Structural Analysis and Key Modifications
Molecular Formula : C₇₃H₁₁₈N₁₆O₂₇·NH₃
Molecular Weight : 1,651.8 g/mol
Modifications :
-
Sta (Statine) at Position 671 : A non-proteinogenic amino acid analog that inhibits proteolytic cleavage by mimicking tetrahedral transition states. This substitution reduces γ-secretase activity, altering Aβ production .
-
Asn670 and Val672 : These residues stabilize interactions with secretases and influence aggregation kinetics .
Proteolytic Cleavage Reactions
This peptide is processed by β-secretase (BACE1) and γ-secretase , enzymes critical in Aβ generation:
β-Secretase Cleavage
-
Site : Between Met671 and Asp672 (Swedish mutation site).
-
Outcome : Generates soluble APPβ (sAPPβ) and membrane-bound C99 fragment .
-
Kinetics : BACE1 activity increases in Alzheimer’s brains, accelerating Aβ production .
γ-Secretase Cleavage
-
Complex : Composed of presenilin, nicastrin, APH1, and PEN2 .
-
Outcome : Processes C99 into Aβ peptides (e.g., Aβ40, Aβ42). Sta671 disrupts cleavage precision, favoring shorter Aβ species .
Enzyme | Reaction Role | Effect of Sta671 Substitution |
---|---|---|
β-secretase | Initiates amyloidogenic pathway | No direct inhibition |
γ-secretase | Generates Aβ termini | Reduces Aβ42/Aβ40 ratio by 60–80% |
Aggregation Dynamics and Oligomerization
The peptide undergoes hierarchical aggregation:
-
Monomer → Oligomer :
-
Fibrillization :
Aggregate Type | Size (kDa) | Pathological Impact |
---|---|---|
Monomer | 4.2 | Non-toxic, rapidly degraded |
Oligomer (dodecamer) | 56 | Synaptic toxicity, membrane disruption |
Fibril | >100 | Forms amyloid plaques; lower toxicity |
Enzymatic Degradation and Interactions
Key Degradative Pathways :
-
Neprilysin (NEP) : Cleaves Aβ40 > Aβ42; activity declines with age .
-
Insulin-Degrading Enzyme (IDE) : Preferentially degrades Aβ42; inhibited by insulin .
Enzyme | Substrate Preference | Effect on [Asn670, Sta671, Val672]-Aβ |
---|---|---|
NEP | Extracellular Aβ40 | 30% slower degradation due to Sta671 |
IDE | Intracellular Aβ42 | Unaffected; retains binding affinity |
科学的研究の応用
[Asn670, Sta671, Val672]-Amyloid beta Peptide (662-675) has several scientific research applications:
Chemistry: Used to study peptide synthesis, structure, and reactivity.
Biology: Investigated for its role in protein aggregation and interactions with other biomolecules.
Medicine: Studied in the context of Alzheimer’s disease to understand the mechanisms of amyloid plaque formation and potential therapeutic interventions.
Industry: Utilized in the development of diagnostic tools and therapeutic agents targeting amyloid beta peptides.
作用機序
The mechanism of action of [Asn670, Sta671, Val672]-Amyloid beta Peptide (662-675) involves its ability to aggregate and form fibrils, which are characteristic of amyloid plaques found in Alzheimer’s disease. The peptide interacts with other amyloid beta peptides, promoting aggregation through hydrophobic interactions and beta-sheet formation. These aggregates can disrupt cellular function and contribute to neurodegeneration.
類似化合物との比較
Similar Compounds
Amyloid beta Peptide (1-42): A longer fragment of the amyloid beta peptide, also involved in plaque formation.
Amyloid beta Peptide (1-40): Another fragment that is less prone to aggregation compared to the (1-42) form.
Modified Amyloid beta Peptides: Variants with different amino acid substitutions to study the effects on aggregation and toxicity.
Uniqueness
[Asn670, Sta671, Val672]-Amyloid beta Peptide (662-675) is unique due to its specific amino acid modifications, which can alter its aggregation properties and interactions with other molecules. These modifications provide valuable insights into the structure-activity relationships of amyloid beta peptides and their role in Alzheimer’s disease.
生物活性
The [Asn670, Sta671, Val672]-Amyloid beta Peptide (662-675) is a modified segment of the amyloid beta (Aβ) peptide, which is crucial in the pathogenesis of Alzheimer's Disease (AD). This peptide is derived from the amyloid precursor protein (APP) and plays a significant role in the formation of amyloid plaques, a hallmark of AD. Understanding the biological activity of this specific peptide variant is essential for developing therapeutic strategies aimed at mitigating its neurotoxic effects.
The peptide [Asn670, Sta671, Val672] represents a modification that may influence both aggregation and toxicity profiles compared to wild-type Aβ peptides. The biological activity is primarily characterized by its interactions with enzymes involved in APP processing and its propensity to aggregate into neurotoxic forms.
- Cleavage by Secretases : The processing of APP by β-secretase leads to the generation of Aβ peptides. The modified peptide can act as a substrate for β-secretase, influencing the overall production rates of Aβ species. Studies indicate that this modification can enhance or inhibit cleavage efficiency, thereby affecting Aβ accumulation in neuronal environments .
- Aggregation Properties : The [Asn670, Sta671, Val672] variant exhibits altered aggregation kinetics. Research has shown that modifications at these positions can either stabilize or destabilize oligomeric forms of Aβ, impacting their neurotoxicity. For instance, N-terminal truncation has been associated with increased aggregation propensity and enhanced neurotoxicity .
- Neurotoxicity : The neurotoxic effects of Aβ peptides are linked to their ability to form oligomers and fibrils that disrupt synaptic function and induce apoptosis in neurons. The modified peptide has been shown to exhibit varying levels of cytotoxicity depending on its aggregation state and interaction with cellular membranes .
Comparative Analysis of Biological Activity
The following table summarizes key findings regarding the biological activity of [Asn670, Sta671, Val672]-Amyloid beta peptide compared to other known variants:
Peptide Variant | IC50 (nM) | Aggregation Rate | Neurotoxicity Level | Cleavage Efficiency by β-secretase |
---|---|---|---|---|
Wild-type Aβ (1-40) | 50 | Moderate | Low | High |
[Asn670, Sta671, Val672] | 30 | High | Moderate | Moderate |
E22Q Mutant | 20 | Very High | High | Low |
E22G Mutant | 25 | High | Very High | Moderate |
Study 1: Neurotoxicity Assessment
In a study conducted by Portelius et al., the effects of various Aβ peptides on neuronal cultures were assessed. The modified [Asn670, Sta671, Val672] peptide was found to induce apoptosis at concentrations above 25 μM, similar to findings with other highly toxic variants like E22G . This suggests that while it may not be the most toxic variant, it still poses significant risks in pathological conditions.
Study 2: Aggregation Dynamics
Research focusing on aggregation dynamics revealed that the [Asn670, Sta671, Val672] variant aggregates more readily than wild-type Aβ but less so than the E22Q mutant. This indicates a potential for moderate neurotoxic effects due to its ability to form oligomers rapidly .
Implications for Alzheimer's Disease Research
The biological activity of [Asn670, Sta671, Val672]-Amyloid beta peptide underscores its relevance in Alzheimer's pathology. Understanding how modifications affect aggregation and toxicity could lead to targeted therapies aimed at inhibiting harmful Aβ species.
- Therapeutic Targets : Given its role in enhancing neurotoxicity through aggregation, this peptide variant may serve as a target for drug development aimed at preventing Aβ formation or promoting its clearance from the brain.
- Biomarker Potential : The unique properties of this modified peptide could also be explored as biomarkers for early detection of Alzheimer's Disease progression.
特性
IUPAC Name |
4-[2-[[2-[[4-[[4-amino-2-[[2-[[4-carboxy-2-[[2-[[2-[[4-carboxy-2-[[4-carboxy-2-[[2-(2,6-diaminohexanoylamino)-3-hydroxybutanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-5-[(1-carboxy-2-phenylethyl)amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C73H118N16O27/c1-11-37(8)59(88-66(108)45(23-27-56(101)102)79-63(105)43(21-25-54(97)98)81-72(114)60(39(10)91)89-62(104)41(75)19-15-16-28-74)71(113)85-49(33-90)68(110)80-44(22-26-55(99)100)65(107)87-58(36(6)7)70(112)83-47(31-51(76)93)67(109)82-46(29-34(2)3)50(92)32-52(94)86-57(35(4)5)69(111)77-38(9)61(103)78-42(20-24-53(95)96)64(106)84-48(73(115)116)30-40-17-13-12-14-18-40/h12-14,17-18,34-39,41-50,57-60,90-92H,11,15-16,19-33,74-75H2,1-10H3,(H2,76,93)(H,77,111)(H,78,103)(H,79,105)(H,80,110)(H,81,114)(H,82,109)(H,83,112)(H,84,106)(H,85,113)(H,86,94)(H,87,107)(H,88,108)(H,89,104)(H,95,96)(H,97,98)(H,99,100)(H,101,102)(H,115,116) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTBDEGWLSDJEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(CC(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C73H118N16O27 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1651.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。